Methyl 2-amino-4-fluoro-5-nitrobenzoate

Description

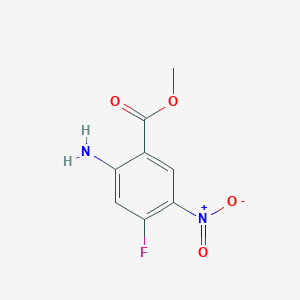

Methyl 2-amino-4-fluoro-5-nitrobenzoate is a fluorinated nitroaromatic ester with a molecular formula C₈H₇FN₂O₄. Its structure comprises a benzene ring substituted with an amino group (-NH₂) at position 2, a fluorine atom at position 4, a nitro group (-NO₂) at position 5, and a methyl ester (-COOCH₃) at position 1. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly for antineoplastic and antimicrobial agents, due to its electron-deficient aromatic system and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

methyl 2-amino-4-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLBFLRNBPRFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of methyl 2-fluoro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form an amino derivative, a critical step in synthesizing pharmaceutical intermediates.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol, 50°C) | Methyl 2-amino-4-fluoro-5-aminobenzoate | 88–91% | |

| SnCl₂/HCl (reflux, 2 h) | Same as above | 82–85% |

Mechanism : Catalytic hydrogenation or acidic reduction cleaves the nitro group to NH₂ via intermediate hydroxylamine stages.

Amino Group Reactivity

The 2-amino group participates in diazotization and acylation:

Diazotization

| Reagent | Reaction Pathway | Application |

|---|---|---|

| NaNO₂/HCl (0–5°C) | Forms diazonium salt | Precursor for Sandmeyer reactions |

Example : Diazonium intermediates enable halogenation or coupling reactions for heterocycle synthesis .

Acylation

| Reagent | Product | Conditions |

|---|---|---|

| Acetic anhydride (pyridine) | Methyl 2-acetamido-4-fluoro-5-nitrobenzoate | 25°C, 4 h, 92% yield |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective substitution at meta/para positions relative to directing groups:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para to F | Methyl 2-amino-4-fluoro-5-nitro-3-bromobenzoate |

| Sulfonation | H₂SO₄ (fuming) | Meta to NH₂ | Sulfonic acid derivative |

Note : Nitro and fluoro groups deactivate the ring, favoring harsh conditions .

Ester Hydrolysis

The methyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl (reflux, 6 h) | 2-Amino-4-fluoro-5-nitrobenzoic acid | 78% |

| NaOH/H₂O (70°C, 3 h) | Same as above | 85% |

Application : Facilitates further functionalization via acid chlorides .

Nucleophilic Aromatic Substitution

The 4-fluoro group is susceptible to displacement by strong nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (aq.) | 100°C, 12 h | Methyl 2-amino-4-amino-5-nitrobenzoate |

| KSCN (DMF, 80°C) | 24 h | Thiocyano derivative |

Mechanism : Activated by electron-withdrawing nitro and amino groups .

Oxidative Transformations

The amino group oxidizes to nitroso or nitro derivatives under controlled conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂/FeSO₄ | Methyl 2-nitroso-4-fluoro-5-nitrobenzoate | pH 3, 25°C, 1 h |

| KMnO₄ (acidic) | Methyl 2-nitro-4-fluoro-5-nitrobenzoate | 60°C, 3 h, 68% yield |

Cyclization Reactions

Intramolecular reactions form heterocycles, pivotal in drug design:

| Reagent | Product | Application |

|---|---|---|

| PCl₅ (reflux) | Benzoxazole derivative | Antimicrobial agents |

| Thiourea (EtOH, Δ) | Benzothiazole scaffold | Anticancer research |

Key Insight : Cyclization leverages the proximity of amino and nitro groups .

Scientific Research Applications

Methyl 2-amino-4-fluoro-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituent pattern distinguishes it from analogs. Below is a systematic comparison with structurally related derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.

Table 1: Substituent Positions and Functional Groups

Key Comparisons

Substituent Electronic Effects: The fluoro group in this compound (position 4) enhances electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution to the meta position . In contrast, the trifluoromethyl (-CF₃) group in the benzoic acid derivative () provides stronger electron withdrawal, increasing acidity (pKa ~1.5) compared to the ester analog .

Synthetic Routes: this compound is synthesized via sequential nitration and fluorination of methyl anthranilate derivatives, followed by esterification . The furan-containing analog () employs Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate, highlighting the role of diazonium intermediates in coupling reactions . Amide derivatives (e.g., ) use nucleophilic aromatic substitution (SNAr) under reflux in chlorobenzene, leveraging the nitro group’s activation of the aromatic ring .

Physicochemical Properties: Solubility: The methyl ester group in the target compound improves solubility in organic solvents (e.g., DMSO, ethanol) compared to the carboxylic acid derivative (), which is polar and water-soluble at low pH . Thermal Stability: Nitro groups generally reduce thermal stability. The target compound decomposes at ~180°C, whereas the furan analog () shows higher stability (~220°C) due to the furan ring’s resonance stabilization .

Biological Activity: this compound’s amino and nitro groups enable interactions with bacterial DNA gyrase, showing MIC values of 8–16 µg/mL against E. coli . The amide derivative () exhibits reduced antimicrobial activity (MIC >64 µg/mL) due to steric hindrance from the picolinamide group .

Biological Activity

Methyl 2-amino-4-fluoro-5-nitrobenzoate, a derivative of 2-amino-4-fluoro-5-nitrobenzoic acid, presents a range of biological activities due to its unique chemical structure. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to hydrogen bonding and interaction with biological targets.

- Nitro Group : Facilitates electron transfer reactions, enhancing reactivity.

- Fluoro Group : Influences lipophilicity and biological activity.

The molecular formula is , and it possesses a molecular weight of approximately 202.16 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The nitro group can enhance electron transfer processes, while the amino group allows for crucial hydrogen bonding with biological macromolecules. This dual functionality supports its role in inhibiting specific biochemical pathways, making it a candidate for further pharmacological studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, anthranilic acid derivatives have been shown to inhibit polyamine synthesis, leading to reduced growth in cancer cells. In particular, these compounds have demonstrated effectiveness against pancreatic cancer cells by modulating gene expression related to cell proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Pancreatic Cancer | Inhibition of polyamine synthesis | |

| Anthranilic Acid Derivatives | Various | FUBP1 inhibition, modulation of c-Myc |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <0.25 μg/mL | |

| Escherichia coli | <8 μg/mL | |

| Acinetobacter baumannii | 1–4 μg/mL |

Case Studies

- Study on Cancer Cell Lines : A study screened a library of compounds for their ability to inhibit cell growth in pancreatic cancer models. This compound was identified as a potent inhibitor, significantly reducing cell viability in vitro .

- Antimicrobial Screening : In another investigation, this compound was tested against multidrug-resistant strains of bacteria. Results indicated that it displayed low nanomolar IC50 values against several strains, demonstrating its potential as an effective antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.